molecular formula C15H21NO B13054155 3-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene

3-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene

Cat. No.: B13054155
M. Wt: 231.33 g/mol
InChI Key: LECXESRIMSZNPH-UHFFFAOYSA-N
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Description

3-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene is a chemical compound with the molecular formula C15H21NO It is characterized by a benzene ring substituted with a pyrrolidine ring and a cyclopentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the 1,3-dipolar cycloaddition reaction, where a nitrone or azomethine ylide reacts with an olefin to form the pyrrolidine ring . The cyclopentyloxy group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to interact with various enzymes and receptors, potentially modulating their activity. Molecular docking studies suggest that the compound may interact with proteins involved in signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene is unique due to the presence of both the cyclopentyloxy group and the pyrrolidine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

2-(3-cyclopentyloxyphenyl)pyrrolidine

InChI

InChI=1S/C15H21NO/c1-2-7-13(6-1)17-14-8-3-5-12(11-14)15-9-4-10-16-15/h3,5,8,11,13,15-16H,1-2,4,6-7,9-10H2

InChI Key

LECXESRIMSZNPH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)C3CCCN3

Origin of Product

United States

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